1H-imidazole-4,5-dicarbohydrazide
Overview
Description
1H-Imidazole-4,5-dicarbohydrazide is a chemical compound with the molecular formula C5H8N6O2 and a molecular weight of 184.16 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dicarbohydrazide can be synthesized through several methods. One common approach involves the reaction of imidazole-4,5-dicarboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce corresponding hydrazine derivatives.
Scientific Research Applications
1H-Imidazole-4,5-dicarbohydrazide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-imidazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
1H-Imidazole-4,5-dicarbohydrazide can be compared with other similar compounds, such as:
Imidazole-4,5-dicarboxylic acid: A precursor in the synthesis of this compound.
Imidazole-4,5-dicarboxylic acid dihydrazide: Another derivative with similar chemical properties but different applications.
1H-Imidazole-4,5-dicarboxylic acid dimethyl ester: Used in different synthetic routes and applications.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
1H-imidazole-4,5-dicarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O2/c6-10-4(12)2-3(5(13)11-7)9-1-8-2/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKVDEBREBZMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202577 | |
Record name | 1H-Imidazole-4,5-di(carbohydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-20-1 | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5423-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4,5-di(carbohydrazide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5423-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5423-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazole-4,5-di(carbohydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4,5-di(carbohydrazide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1H-IMIDAZOLE-4,5-DI(CARBOHYDRAZIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0S5PMS3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-imidazole-4,5-dicarbohydrazide contribute to the formation of unique lanthanide clusters, and what are the potential implications of the resulting structures?
A1: In the study by [], a derivative of this compound, namely N,N'-bis(o-vanillidene)-1H-imidazole-4,5-dicarbohydrazide (H5ovih), acts as a polydentate ligand to coordinate with lanthanide ions. The specific arrangement of donor atoms within H5ovih allows it to bridge multiple Ln(III) ions, leading to the formation of {Ln4} units. Interestingly, three of these {Ln4} units are further interlinked by V-shaped H5ovih ligands, resulting in a novel {Ln12} cluster with a distinct "calix" shape. [] This unique structural motif has not been previously reported and suggests potential applications in areas like host-guest chemistry or as building blocks for larger supramolecular assemblies.
Q2: The study mentions a magnetocaloric effect (MCE) observed in one of the synthesized complexes. How does this compound contribute to this effect?
A2: While the paper doesn't delve into the specific mechanism, the observed MCE in the gadolinium-based complex (Gd12) is likely influenced by the ligand field created by H5ovih around the Gd(III) ions. [] The ligand field affects the magnetic properties of the lanthanide ions, and its modulation through structural changes can influence the material's response to magnetic fields, leading to the observed MCE. Further investigation into how modifications of the H5ovih scaffold could tune the MCE properties of such clusters is an interesting avenue for future research.
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